molecular formula C6H8ClNO3S B2580213 (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 2378502-21-5

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No. B2580213
CAS RN: 2378502-21-5
M. Wt: 209.64
InChI Key: XFKXFOVVKWFMLM-UHFFFAOYSA-N
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Description

“(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2378502-21-5 . It has a molecular weight of 209.65 . The compound is stored at a temperature of +4 and is in liquid form .


Synthesis Analysis

The synthesis of oxazolines, such as “this compound”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The IUPAC name of the compound is (3-ethylisoxazol-5-yl)methanesulfonyl chloride . The InChI Code is 1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 209.65 . The compound is stored at a temperature of +4 .

Scientific Research Applications

Electrochemical Properties and Ionic Liquids

Methanesulfonyl chloride (MSC) is studied for its role in forming ionic liquids with aluminum chloride, which are used to explore the electrochemical properties of vanadium pentoxide films. These films show potential as cathodes with reversible sodium intercalation, demonstrating the utility of methanesulfonyl-related compounds in enhancing the performance of electrochemical devices (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Catalysis

In the realm of organic synthesis, methanesulfonic acid, closely related to methanesulfonyl chloride, facilitates the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing its efficacy as a catalyst in synthesizing heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Polymer Science

Alkylsulfonyl halides, including methanesulfonyl halides, have been investigated for their role in initiating the cationic polymerization of oxazolines, indicating their potential in producing polymeric materials with controlled properties (Blokhin, Kurlykin, Razina, Dudkina, & Ten’kovtsev, 2018).

Spectroscopy and Complex Formation

Research also explores the complex formation and spectroscopic analysis of compounds involving sulfonyl groups, indicating the importance of these groups in understanding molecular interactions and structure (Binkowska et al., 2001).

Environmental Applications

Studies on the inhibition of methane hydrate formation using ionic liquids highlight the environmental applications of methanesulfonyl-related chemistry. These investigations contribute to understanding how to mitigate the formation of methane hydrates, which have implications for energy extraction and climate change (Richard & Adidharma, 2013).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKXFOVVKWFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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